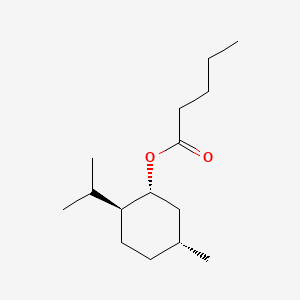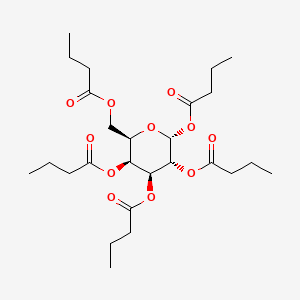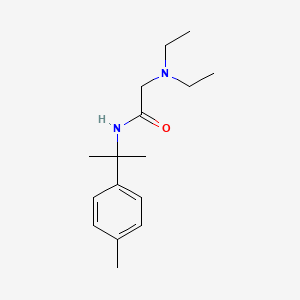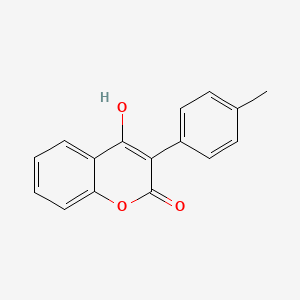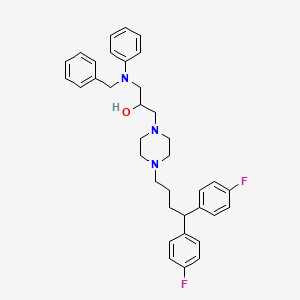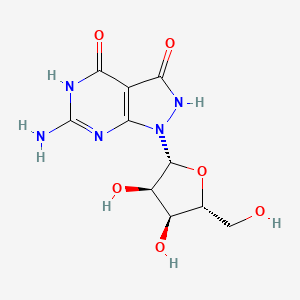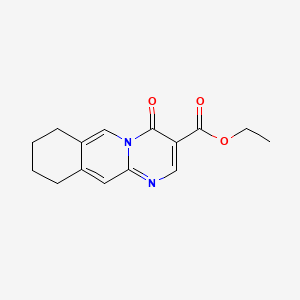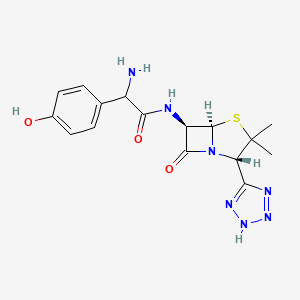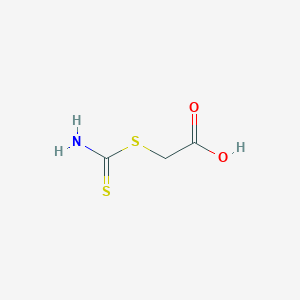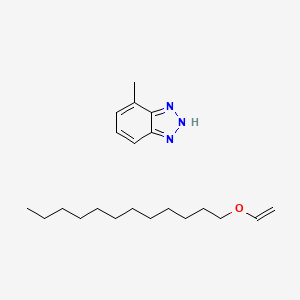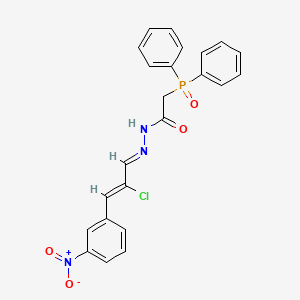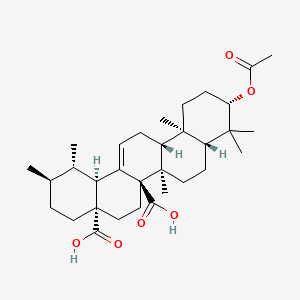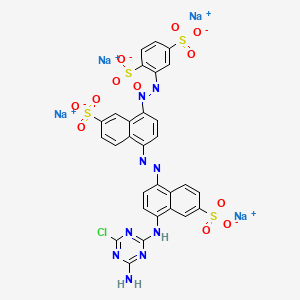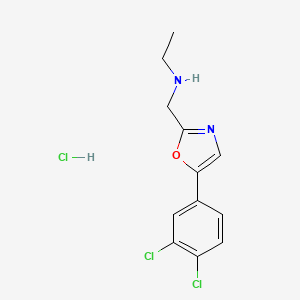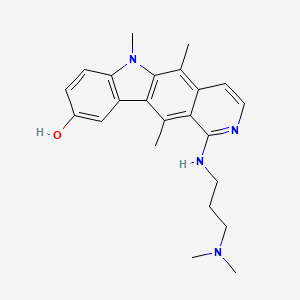
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- is a complex organic compound belonging to the pyridocarbazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, pyridine hydrochloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(dimethylamino)propyl)amino)-5,6,11-trimethyl- involves its interaction with various molecular targets and pathways. One well-established mode of action is the intercalation with DNA, which can disrupt DNA replication and transcription processes. Additionally, this compound may inhibit topoisomerase II, an enzyme crucial for DNA unwinding, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-6H-pyrido(4,3-b)carbazol-9-ol
- 1,5-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
Uniqueness
The presence of the dimethylamino propyl group, in particular, contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Propiedades
Número CAS |
83948-23-6 |
|---|---|
Fórmula molecular |
C23H28N4O |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propylamino]-5,6,11-trimethylpyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C23H28N4O/c1-14-17-9-11-25-23(24-10-6-12-26(3)4)21(17)15(2)20-18-13-16(28)7-8-19(18)27(5)22(14)20/h7-9,11,13,28H,6,10,12H2,1-5H3,(H,24,25) |
Clave InChI |
HAXZJVNGSUXYCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CN=C(C2=C(C3=C1N(C4=C3C=C(C=C4)O)C)C)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


